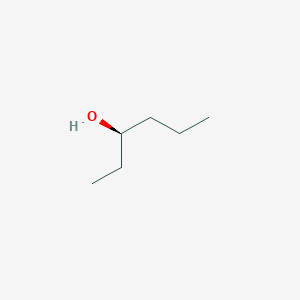
(3R)-hexan-3-ol
Vue d'ensemble
Description
(3R)-hexan-3-ol is an organic compound classified as a secondary alcohol. It has the molecular formula C6H14O and is characterized by a hydroxyl group (-OH) attached to the third carbon of a six-carbon chain. The “(3R)” notation indicates that the hydroxyl group is attached to the third carbon in the R-configuration, which refers to the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3R)-hexan-3-ol can be synthesized through various methods, including:
Reduction of Ketones: One common method involves the reduction of 3-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the reducing agent from reacting with water.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with propanal. This reaction forms a secondary alcohol after hydrolysis.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 3-hexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-hexan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hexanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Although it is already a reduced form, further reduction can lead to the formation of hexane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride (SOCl2), to form 3-chlorohexane.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-hexanone.
Reduction: Hexane.
Substitution: 3-chlorohexane.
Applications De Recherche Scientifique
(3R)-hexan-3-ol has various applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism by which (3R)-hexan-3-ol exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In substitution reactions, the hydroxyl group is replaced by a halogen atom through nucleophilic substitution mechanisms.
Comparaison Avec Des Composés Similaires
(3R)-hexan-3-ol can be compared with other similar compounds, such as:
(3S)-hexan-3-ol: The enantiomer of this compound, which has the same molecular formula but a different spatial arrangement of atoms.
3-hexanol: The racemic mixture containing both (3R) and (3S) enantiomers.
2-hexanol: A structural isomer with the hydroxyl group attached to the second carbon instead of the third.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific configuration can lead to different biological activities and properties compared to its enantiomer or other isomers.
Propriétés
IUPAC Name |
(3R)-hexan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHHNOQQHDWHG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)
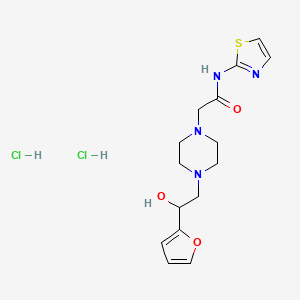

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)
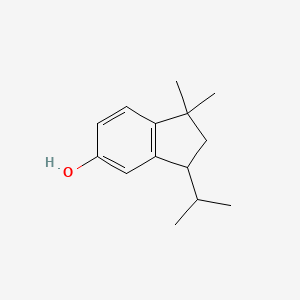
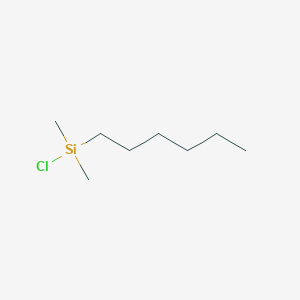
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B2721863.png)


![N-(2,5-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721872.png)
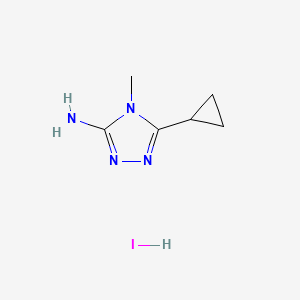
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)
